Sapintoxin A vs. TPA: Potent PKC Activation Without Tumor Promotion
Sapintoxin A (SAP A) potently activates PKC (Ka = 76 nM) but, in direct contrast to 12-O-tetradecanoylphorbol-13-acetate (TPA), it completely lacks tumor-promoting activity in the standard two-stage mouse skin carcinogenesis model. In an 18-week protocol using CD-1 mice initiated with DMBA, SAP A at doses up to 20 nmol per application was neither a complete nor a second-stage promoter [1]. TPA, in contrast, is a potent complete promoter in this same model [1].
| Evidence Dimension | Tumor Promotion (complete promoter activity) |
|---|---|
| Target Compound Data | No tumor promotion at doses up to 20 nmol |
| Comparator Or Baseline | TPA (Complete promoter, active in same model) |
| Quantified Difference | Complete absence of activity in SAP A vs. potent activity in TPA |
| Conditions | Two-stage carcinogenesis model (DMBA initiation) in female CD-1 mouse skin; 18-week protocol |
Why This Matters
This functional decoupling of PKC activation from tumor promotion is essential for studies investigating PKC's role in cell signaling independent of carcinogenesis, a feature not shared by TPA.
- [1] Brooks G, Evans AT, Aitken A, Evans FJ. Tumour-promoting and hyperplastic effects of phorbol and daphnane esters in CD-1 mouse skin and a synergistic effect of calcium ionophore with the non-promoting activator of protein kinase C, sapintoxin A. Carcinogenesis. 1989 Feb;10(2):283-8. View Source
